4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine is a heterocyclic compound characterized by a fused triazole and pyridine structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's unique structure allows for various interactions with biological targets, making it a subject of research in pharmacology and biochemistry.
The compound can be synthesized through various chemical methods, and it is available from multiple chemical suppliers. Its molecular formula and structural data are essential for understanding its properties and potential applications in scientific research.
This compound falls under the category of nitrogen-containing heterocycles, specifically triazoles and pyridines. It is classified based on its structural features and the presence of functional groups that influence its reactivity and biological activity.
The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine can be achieved through several methods:
The synthesis often requires specific catalysts and reaction conditions (e.g., temperature, solvent) to yield high purity products. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine features:
C1=NN=C(N1)C2=CC=NC=C2N
.4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine can participate in various chemical reactions:
Reaction conditions such as pH, temperature, and solvent choice significantly affect the outcome of these reactions. Monitoring the reaction progress through techniques like Thin Layer Chromatography is common practice.
The mechanism of action for 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine involves its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit activities such as anti-inflammatory or antimicrobial effects due to their ability to modulate biological pathways.
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine has several potential applications:
The core compound 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine follows systematic IUPAC naming conventions for fused bicyclic heterocycles. The parent structure comprises a pyridine ring fused to a triazole ring at bonds a (pyridine) and 1,5- (triazole), as specified by the [1,5-a] fusion descriptor. The prefix "4H,5H,6H,7H-" denotes complete saturation of the pyridine ring, confirming its tetrahydropyridine (piperidine-like) nature [4] [5]. The suffix "-3-amine" indicates the amino (-NH₂) functional group attached to position 3 of the triazole ring.
The molecular formula C₆H₁₁N₄ (for the free base) confirms the presence of four nitrogen atoms and full hydrogenation of the pyridine ring. When protonated, it forms a hydrochloride salt with the molecular formula C₆H₁₁ClN₄ and a molecular weight of 174.63 g/mol, as commercialized under CAS# 2913279-05-5 [4]. Key isomerism considerations include:
Table 1: Isomeric Variants of Triazolopyridine Core Structures
Compound Name | Molecular Formula | Substituent Position | Key Structural Difference |
---|---|---|---|
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine | C₆H₁₁N₄ | C3-amine | Direct amine on triazole ring |
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine | C₇H₁₂N₄ | C3-aminomethyl | -CH₂NH₂ spacer at C3 |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | C₆H₁₀N₄ | C8-amine | [1,2,4]triazole fused at [4,3-a] with C8-amine |
The compound features a bicyclic scaffold with a six-membered 4,5,6,7-tetrahydropyridine ring fused to a five-membered 1,2,3-triazole ring. Topological analysis reveals:
Table 2: Key Topological Parameters of the Triazolopyridine Core
Atom/Bond | Bond Order/Length | Bond Angle | Role in Topology |
---|---|---|---|
N1 (Triazole) | sp²-hybridized | 105° (C-C-N) | Bridgehead fusion atom |
C3 (Triazole) | C-N: 1.34 Å (partial double) | 112° (N-N-C) | Attachment point for amine group |
N4 (Amine) | sp³-hybridized | 109° (C-N-H) | Hydrogen-bond donor/acceptor |
Pyridine ring | All C-C: ~1.52 Å | 111° (C-C-C) | Puckered cyclohexane-like saturation |
The 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyridine system exhibits distinct properties compared to other fused triazoles:
vs. Triazolo[1,5-a]pyrimidines: Pyrimidine-containing analogs (e.g., {7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol, C₇H₁₂N₄O) replace the six-membered saturated carbon ring with a nitrogen-containing diazine. This enhances hydrogen-bonding capacity but reduces lipophilicity (clogP ~0.5 vs. ~1.2 for triazolopyridines) [6]. The pyrimidine nitrogen also increases ring polarity, altering solubility profiles.
vs. Triazolo[4,3-a]pyridines: Isomers like 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine (C₆H₁₀N₄) feature a reversed fusion pattern ([4,3-a] vs. [1,5-a]). This shifts the ring junction nitrogen position, modifying dipole moments (calculated Δμ = 1.2 D) and pKa values. The [4,3-a] fusion also positions the amine at C8 instead of C3, reducing its conjugation with the triazole π-system [10].
vs. Aromatic Counterparts: Fully unsaturated versions (e.g., [1,2,3]triazolo[1,5-a]pyridine) lack tetrahydropyridine saturation. This reduces ring puckering but increases aromatic surface area, enhancing π-stacking capability at the cost of higher ring strain (by ~3 kcal/mol) [2] . Saturation improves solubility and synthetic flexibility for N-functionalization.
vs. Extended Fused Systems: Complex hybrids like thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine incorporate additional rings (e.g., thiazole), expanding π-conjugation but increasing molecular rigidity. These systems exhibit enhanced antimicrobial activity due to planar, DNA-intercalating frameworks, but suffer from poor solubility in aqueous media [3].
Table 3: Structural and Electronic Comparison of Key Fused Triazole Heterocycles
Compound Class | Core Structure | Representative Formula | Ring Fusion | Key Distinguishing Feature |
---|---|---|---|---|
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine | Triazolo-tetrahydropyridine | C₆H₉N₃ (unsat.) | [1,5-a] | Saturated pyridine ring, puckered conformation |
[1,2,4]Triazolo[1,5-a]pyrimidine | Triazolo-dihydropyrimidine | C₇H₁₂N₄O (e.g., methanolic) | [1,5-a] | Additional ring nitrogen, higher polarity |
Thiazolo-triazolo[1,5-a]pyridine | Tricyclic fused system | ~C₂₀H₁₂N₄OS (e.g., 4a) | [3′,2′:2,3] | Thiazole fusion, planar antimicrobial scaffold |
Imidazo[1,2-a]pyridine | Imidazole-pyridine | C₇H₆N₂ (core) | [1,2-a] | Bioisosteric replacement, improved bioavailability |
This analysis establishes that saturation and ring fusion patterns critically modulate the physicochemical and biological properties of triazole-fused scaffolds. The 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine core offers a balanced profile of moderate lipophilicity, hydrogen-bonding capability, and conformational flexibility, making it a versatile synthon for medicinal chemistry [4] [5] .
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2